molecular formula C11H13N3O2 B8559529 1-tert-butyl-3-nitro-1H-indazole

1-tert-butyl-3-nitro-1H-indazole

Cat. No. B8559529
M. Wt: 219.24 g/mol
InChI Key: NBCUSICSAQOUQG-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

A mixture of 1-tert-butyl-3-nitro-1 H-indazole (3.0 g, 14 mmol) and Pd/C (1 g) in MeOH (50 mL) was hydrogenated (1 atm) at RT for 2 h. The reaction mixture was filtered and the filtrate was concentrated and purified by chromatography to give 1-tert-butyl-1 H-indazol-3-ylamine (1.7 g, 68% yield). 1H NMR (400 MHz, DMSO-d4): δ 7.67 (m, 1 H), 7.52 (m, 1 H), 7.19 (m, 1 H), 6.89 (m, 1 H), 5.32 (s, 2 H), 1.58 (s, 9 H); MS (ESI) m/z: 190.1 [M+H+].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([N+:14]([O-])=O)=[N:6]1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([NH2:14])=[N:6]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.